LITHIUM MANGANESE OXIDE

Descripción

Propiedades

IUPAC Name |

lithium;manganese;manganese(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.2Mn.4O/q+1;;+3;4*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYZTOPVWURGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

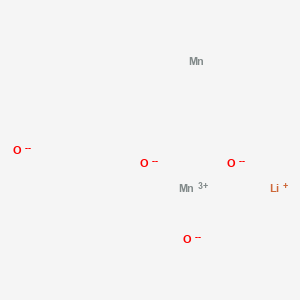

[Li+].[O-2].[O-2].[O-2].[O-2].[Mn].[Mn+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiMn2O4-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12057-17-9 | |

| Record name | Lithium manganese oxide (LiMn2O4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium manganese oxide (LiMn2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium manganese oxide (LiMn2O4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Electrochemical Properties of Spinel LiMn2O4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of spinel Lithium Manganese Oxide (LiMn2O4), a prominent cathode material in lithium-ion batteries. This document delves into its structural characteristics, electrochemical behavior, and the primary mechanisms governing its performance and degradation. Detailed experimental protocols for its synthesis and characterization are provided, alongside quantitative data to facilitate comparative analysis.

Introduction to Spinel LiMn2O4

Spinel LiMn2O4 has attracted significant attention as a cathode material for lithium-ion batteries due to its low cost, environmental friendliness, and the high natural abundance of manganese.[1] It possesses a three-dimensional framework that facilitates rapid lithium-ion diffusion, leading to good rate capability. However, its practical application has been hindered by capacity fading, particularly at elevated temperatures. Understanding the fundamental electrochemical properties and the underlying causes of performance degradation is crucial for developing strategies to enhance its stability and cycle life.

Crystal Structure and Fundamental Properties

Spinel LiMn2O4 crystallizes in a cubic spinel structure with the Fd-3m space group.[2] In this structure, Li+ ions occupy the tetrahedral 8a sites, while Mn3+ and Mn4+ ions reside in the octahedral 16d sites. The oxygen ions form a face-centered cubic close-packed array.[3] This arrangement creates a three-dimensional network of channels for lithium-ion intercalation and deintercalation.

The theoretical specific capacity of LiMn2O4 is 148 mAh/g, although the practical capacity is typically around 120-130 mAh/g.[4][5] The electrochemical reactions occur in a two-step process, corresponding to the extraction and insertion of lithium ions from the spinel structure, which is evident as two distinct voltage plateaus around 4.0 V and 4.1 V vs. Li/Li+.[3]

Key Electrochemical Performance Metrics

The performance of LiMn2O4 as a cathode material is evaluated based on several key metrics, which are summarized in the tables below.

Electrochemical Performance of Undoped Spinel LiMn2O4

| Property | Value | Conditions | Reference(s) |

| Initial Discharge Capacity | 114.3 mAh/g | 0.1C rate, 2.5-4.8V | [2] |

| Initial Discharge Capacity | 138.4 mAh/g | 0.1 A/g, 2.5-4.8V | [6] |

| Capacity Retention | 75.8% after 100 cycles | 0.1C rate, 2.5-4.8V | [2] |

| Capacity Retention | 67.8% after 100 cycles | 0.5C rate | [3] |

| Coulombic Efficiency | 98.1% | 0.1C rate | [2] |

| Charge Transfer Resistance (Rct) | 118.7 Ω | - | [2] |

| Electrolyte Bulk Resistance (Rs) | 13.3 Ω | - | [2] |

Comparative Electrochemical Performance of Doped Spinel LiMn2O4

Doping with various cations is a common strategy to improve the electrochemical stability of LiMn2O4. The table below compares the performance of different doped LiMn2O4 materials.

| Dopant (x) | Initial Discharge Capacity (mAh/g) | Cycling Conditions | Capacity Retention | Reference(s) |

| Undoped | 94.62 | 0.5C, 500 cycles | 75.99% | [1] |

| Cr (0.04) | 93.24 | 0.5C, 500 cycles | 93.24% | [1] |

| Undoped | 132.5 (at 0.2C) | 10C, 100 cycles | 81.5% | [3] |

| Er (0.03) | 83.1 (at 10C) | 10C, 100 cycles | 93.9% | [3] |

| Undoped | 120.1 | 30 cycles | 84.7% | [4] |

| Ba (0.05) | 89.7 | 30 cycles | 98.2% | [4] |

| Si (0.05) | 132.7 | 0.5C, 200 cycles | 81.6% | [7] |

| Cu(0.05)Si(0.05) | 127.3 | 0.5C, 200 cycles | 95.7% | [7] |

| Al (0.1) | 121.6 | 0.1 A/g, 200 cycles | 90% | [8] |

| Ce (0.01) | ~120 | 150 cycles | 92-96% | [9] |

Degradation Mechanisms

The primary challenges associated with spinel LiMn2O4 are the Jahn-Teller distortion and manganese dissolution, which lead to significant capacity fading upon cycling.

Jahn-Teller Distortion

The presence of high-spin Mn3+ ions (t2g3 eg1) in the crystal lattice leads to the Jahn-Teller distortion, a geometric distortion of the MnO6 octahedra.[1][10] This distortion induces a cooperative phase transition from the cubic spinel phase to a tetragonal phase upon deep discharge, which results in a significant volume change and internal stress, ultimately leading to pulverization of the electrode material and loss of electrical contact.[11][12]

References

- 1. n-bri.org [n-bri.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Characterization of LiMn2O4 as a Cathode Material for Lithium-Ion Batteries [jns.kashanu.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the Mechanism and Practical Implications of the Sol-Gel Synthesis of Spinel LiMn2O4 as a Cathode Material for Li-Ion Batteries: Critical Effects of Cation Distribution at the Matrix Level - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Influence of magnetic ordering and Jahn–Teller distortion on the lithiation process of LiMn2O4 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. d-nb.info [d-nb.info]

- 10. Effects of Cr3+ Doping on Spinel LiMn2O4 Morphology and Electrochemical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma-enhanced low-temperature solid-state synthesis of spinel LiMn2O4 with superior performance for lithium-ion batteries - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Crystal Structure Analysis of Layered Lithium Manganese Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Layered lithium manganese oxide (LiMnO₂) has garnered significant attention as a promising cathode material for lithium-ion batteries due to its high theoretical capacity, low cost, and low toxicity compared to cobalt-based counterparts. The arrangement of atoms within the crystal lattice, or its crystal structure, is paramount as it dictates the material's electrochemical properties, including lithium-ion diffusion, structural stability, and overall battery performance. This technical guide provides a comprehensive overview of the crystal structure analysis of layered LiMnO₂, detailing its various polymorphs, experimental protocols for its synthesis and characterization, and the critical relationship between its structure and electrochemical behavior.

Crystal Structures of Layered this compound

Layered LiMnO₂ primarily exists in two main crystallographic forms: monoclinic and orthorhombic. These structures are composed of alternating layers of lithium ions and edge-sharing MnO₆ octahedra. The Jahn-Teller distortion of Mn³⁺ ions plays a crucial role in the structural characteristics of these materials.

Monoclinic LiMnO₂

The monoclinic phase of LiMnO₂ (space group C2/m) is isostructural with the widely used LiCoO₂.[1] In this arrangement, the Mn³⁺ ions exhibit a collective Jahn-Teller distortion, leading to a distortion of the MnO₆ octahedra.[1] This structure is often sought after for its potential to deliver high capacity.

Orthorhombic LiMnO₂

Orthorhombic LiMnO₂ (space group Pmnm or Pmmn) presents a different arrangement of the MnO₆ octahedra, often described as a zigzag layered structure. This polymorph is also electrochemically active and its stability and performance are highly dependent on the synthesis conditions.

Crystallographic Data

The following table summarizes the typical lattice parameters for the monoclinic and orthorhombic phases of LiMnO₂. It is important to note that these values can vary depending on the specific synthesis method and conditions.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Monoclinic | C2/m | 5.438 | 2.808 | 5.387 | 90 | 116 | 90 | [1] |

| Orthorhombic | Pmnm | 2.805 | 5.751 | 4.573 | 90 | 90 | 90 | [2] |

| Orthorhombic | Pmmn | 2.869 | 4.634 | 5.833 | 90 | 90 | 90 | [3] |

Experimental Protocols

Synthesis of Layered LiMnO₂

1. Solid-State Synthesis of Monoclinic LiMnO₂

This method involves the high-temperature reaction of lithium and manganese precursors in a solid state.

-

Precursors: Lithium carbonate (Li₂CO₃) and manganese(III) oxide (Mn₂O₃) are commonly used. An excess of the lithium salt (typically 5-10 mol%) is often used to compensate for lithium loss at high temperatures.

-

Mixing: The precursors are intimately mixed using a mortar and pestle or ball milling to ensure homogeneity.

-

Calcination: The mixture is typically pressed into pellets and calcined in a tube furnace under an inert atmosphere (e.g., argon). A multi-step heating profile is often employed:

-

Initial heating to 600-700 °C for several hours to decompose the carbonate.

-

A higher temperature treatment at 800-950 °C for 12-24 hours to form the desired layered phase.

-

-

Cooling: The sample is slowly cooled to room temperature to maintain structural integrity.

2. Hydrothermal Synthesis of Orthorhombic LiMnO₂

This method utilizes aqueous solutions at elevated temperatures and pressures to synthesize crystalline materials.

-

Precursors: Manganese sulfate (B86663) (MnSO₄), lithium hydroxide (B78521) (LiOH), and an oxidizing agent like hydrogen peroxide (H₂O₂) are common starting materials.

-

Procedure:

-

Dissolve MnSO₄ and LiOH in deionized water.

-

Slowly add H₂O₂ to the solution under stirring.

-

Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to 180-200 °C for 12-24 hours.[2]

-

Allow the autoclave to cool down to room temperature naturally.

-

The resulting precipitate is washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Dry the final product in a vacuum oven at 60-80 °C.[2]

-

Crystal Structure Characterization

1. X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure, phase purity, and lattice parameters of LiMnO₂.

-

Sample Preparation: A small amount of the synthesized powder is finely ground and mounted on a sample holder.

-

Instrumentation: A powder diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 10-80° with a step size of 0.01-0.02°.

-

Data Analysis (Rietveld Refinement): Rietveld refinement is a powerful method for analyzing powder diffraction data. It involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental data. The refinement process allows for the precise determination of lattice parameters, atomic positions, and site occupancies.

-

Software: FullProf, GSAS, or similar software packages are used for Rietveld refinement.

-

Refinement Strategy:

-

Initial Stage: Refine the scale factor and background parameters.

-

Lattice Parameters: Refine the unit cell parameters.

-

Peak Profile: Refine the peak shape parameters (e.g., Gaussian and Lorentzian components) to match the experimental peak broadening.

-

Atomic Positions and Isotropic Displacement Parameters: Refine the fractional atomic coordinates and thermal parameters.

-

Occupancy Factors: In some cases, the site occupancy of Li and Mn ions can be refined to investigate cation mixing.

-

-

2. Neutron Diffraction

Neutron diffraction is particularly sensitive to light elements like lithium, making it an excellent complementary technique to XRD for accurately determining the positions and occupancies of lithium ions in the crystal structure.

-

Sample Preparation: A larger sample size (typically several grams) is required compared to XRD. The powder is contained in a sample holder made of a material with low neutron absorption, such as vanadium.

-

Instrumentation: The experiment is performed at a dedicated neutron powder diffractometer at a research reactor or spallation source.

-

Data Analysis: Similar to XRD, Rietveld refinement is used to analyze the neutron diffraction data to obtain detailed structural information.

Structure-Property Relationships

The crystal structure of layered LiMnO₂ has a profound impact on its electrochemical performance.

| Polymorph | Key Structural Feature | Typical Initial Discharge Capacity (mAh/g) | Cycling Stability | Reference |

| Monoclinic (C2/m) | Layered structure similar to LiCoO₂ | ~180-220 | Prone to transformation to spinel, leading to capacity fading. | [1] |

| Orthorhombic (Pmnm) | Zigzag layered structure | ~150-200 | Also transforms to a spinel-like phase upon cycling, affecting long-term stability. |

A critical aspect of layered LiMnO₂ is its tendency to transform into a more stable spinel-like structure during electrochemical cycling. This phase transformation is a major cause of capacity fading and voltage decay. The migration of manganese ions into the lithium layers is a key step in this transformation. Understanding and mitigating this structural change is a primary focus of research in this area.

Visualizations

Caption: Idealized representation of monoclinic and orthorhombic LiMnO₂ crystal structures.

Caption: General experimental workflow for the analysis of layered LiMnO₂.

Caption: Simplified schematic of the layered to spinel phase transformation in LiMnO₂.

Conclusion

The crystal structure of layered this compound is a critical determinant of its electrochemical performance. A thorough analysis, employing techniques such as X-ray and neutron diffraction coupled with Rietveld refinement, is essential for understanding the material's properties and for developing strategies to enhance its stability and capacity. The synthesis method significantly influences the resulting polymorph and its characteristics. While the transformation to a spinel phase remains a challenge, ongoing research into doping, surface coatings, and nanostructuring aims to stabilize the layered structure and unlock the full potential of this promising cathode material. This guide provides a foundational understanding for researchers and scientists working towards the advancement of next-generation lithium-ion batteries.

References

Theoretical vs. Practical Capacity: A Quantitative Comparison

An In-depth Technical Guide on the Theoretical vs. Practical Capacity of LMO Cathodes

This technical guide provides a comprehensive overview of the theoretical and practical capacity of Lithium Manganese Oxide (LMO) cathodes, targeting researchers, scientists, and professionals in drug development with an interest in battery technology. The document outlines the fundamental differences between the theoretical and practical capacities, details the underlying degradation mechanisms, and provides standardized experimental protocols for electrochemical characterization.

The theoretical capacity of a battery electrode material represents the total amount of charge that can be stored per unit mass if the electrochemical reaction proceeds to completion under ideal conditions. For spinel LiMn₂O₄ (LMO), the theoretical capacity is approximately 148 mAh/g.[1] This value is calculated based on the complete extraction of one lithium ion per formula unit.

In practice, the achievable capacity, known as the practical capacity, is significantly lower than the theoretical value. The practical capacity of LMO typically ranges from 95 to 135 mAh/g, and is highly dependent on factors such as the discharge rate (C-rate), operating temperature, and electrode manufacturing processes.[2][3] The discrepancy between theoretical and practical capacity arises from several intrinsic material limitations and degradation mechanisms that occur during electrochemical cycling.

Here is a summary of the theoretical and typical practical capacities of LMO cathodes at various C-rates:

| Parameter | Value | Reference |

| Theoretical Capacity | ~148 mAh/g | [1] |

| Practical Capacity (0.1C) | ~125.9 mAh/g | [4] |

| Practical Capacity (0.2C) | ~143.4 mAh/g | [5] |

| Practical Capacity (1C) | ~100 - 122 mAh/g | [3][5] |

| Practical Capacity (2C) | ~102.5 mAh/g | [3] |

| Practical Capacity (5C) | ~88.5 mAh/g | [3] |

| Practical Capacity (9C) | ~47.5 mAh/g (50% of initial) | [2] |

| Practical Capacity (20C) | ~58 mAh/g | [3] |

| Practical Capacity (30C) | >120 mAh/g | [5] |

| Practical Capacity (50C) | ~70 mAh/g (70% of 1C capacity) | [3] |

Core Degradation Mechanisms Limiting Practical Capacity

The reduction in practical capacity from the theoretical maximum in LMO cathodes is primarily attributed to two interconnected degradation mechanisms: Manganese (Mn) dissolution and the Jahn-Teller distortion.

Manganese Dissolution

Manganese dissolution is a significant contributor to capacity fade in LMO cathodes. This process involves the loss of manganese ions from the cathode's crystal structure into the electrolyte. The dissolution is primarily driven by two chemical reactions:

-

Disproportionation of Mn³⁺: In the presence of an acidic electrolyte, Mn³⁺ ions can undergo a disproportionation reaction, forming soluble Mn²⁺ and solid Mn⁴⁺. The chemical equation for this process is: 2Mn³⁺(solid) → Mn⁴⁺(solid) + Mn²⁺(electrolyte)[6]

-

Acidic Corrosion by HF: Trace amounts of water in the electrolyte can react with the common lithium salt electrolyte, LiPF₆, to form hydrofluoric acid (HF). This acid can then attack the LMO surface, leading to the dissolution of manganese. The reaction is as follows: 2LiMn₂O₄(solid) + 4HF(electrolyte) → 3MnO₂(solid) + MnF₂(electrolyte) + 2LiF(solid) + 2H₂O(electrolyte)

The dissolved Mn²⁺ ions can migrate to the anode and interfere with the solid electrolyte interphase (SEI), leading to increased impedance and further capacity loss.

Jahn-Teller Distortion

The Jahn-Teller distortion is a geometric distortion of a non-linear molecule that reduces its symmetry and energy. In the context of LMO, this distortion occurs due to the presence of high-spin Mn³⁺ ions in the crystal lattice. The Mn³⁺ ion has an unpaired electron in its e_g orbital, which leads to an elongation of the Mn-O bonds in the MnO₆ octahedra.

This distortion transforms the crystal structure from a stable cubic spinel (Fd-3m) to a less stable tetragonal phase (I4₁/amd) upon deep discharge (high lithium content).[7][8] This phase transition is accompanied by a significant volume change, which induces mechanical stress and strain within the cathode particles. Over repeated charge-discharge cycles, this stress can lead to particle cracking, loss of electrical contact, and ultimately, a decline in capacity.[9]

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. juser.fz-juelich.de [juser.fz-juelich.de]

- 7. researchgate.net [researchgate.net]

- 8. Jahn-Teller distortion and electronic structure of LiMn2O4 [infoscience.epfl.ch]

- 9. Jahn–Teller effect in LiMn2O4: influence on charge ordering, magnetoresistance and battery performance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unraveling the Dynamics: An In-depth Technical Guide to Phase Transitions in Lithium Manganese Oxide During Cycling

For Immediate Release

This technical guide provides a comprehensive analysis of the structural phase transitions that occur in lithium manganese oxide (LMO) cathode materials during electrochemical cycling. Aimed at researchers, scientists, and professionals in battery technology and materials science, this document delves into the critical transformations that govern the performance and degradation of LMO-based lithium-ion batteries. Through a detailed examination of experimental data and methodologies, this guide offers insights into the Jahn-Teller distortion, the cubic-to-tetragonal phase transition, and the eventual evolution to a rock-salt structure, which are pivotal to understanding the capacity fade and impedance rise in these materials.

Core Phase Transitions in this compound

This compound, a prominent cathode material, undergoes several structural changes during the insertion and extraction of lithium ions. The primary phase transitions include a reversible cubic-to-cubic transition in the 4V region, a detrimental cubic-to-tetragonal transition at lower voltages, and an irreversible transformation to a rock-salt phase upon severe degradation.

The cycling process in the high-voltage region involves two two-phase reactions between three cubic phases with slightly different lattice parameters.[1] However, upon deeper discharge, the average manganese oxidation state drops below +3.5, triggering a cooperative Jahn-Teller distortion.[2] This distortion elongates the Mn-O bonds, leading to a phase transition from the initial cubic spinel structure (space group Fd-3m) to a tetragonal phase (space group I41/amd).[3] This transition is a major contributor to capacity fading due to the significant volume change and mechanical stress it induces on the crystal lattice.[2]

Furthermore, under conditions of prolonged cycling or elevated temperatures, a more severe and irreversible phase transformation to a rock-salt-type structure can occur. This transformation involves the migration of manganese ions into lithium sites, leading to a loss of electrochemical activity and a significant decline in battery performance.[4]

Quantitative Analysis of Structural Changes

The phase transitions in LMO are accompanied by distinct changes in the crystal lattice parameters. Understanding these quantitative changes is crucial for predicting material stress and designing strategies to mitigate degradation.

| Phase Transition | Initial Phase (Symmetry) | Final Phase (Symmetry) | Initial Lattice Parameters (Å) | Final Lattice Parameters (Å) | Volume Change (%) |

| Jahn-Teller Distortion | LiMn₂O₄ (Cubic, Fd-3m) | Li₂Mn₂O₄ (Tetragonal, I41/amd) | a ≈ 8.24[5][6] | a ≈ 5.8, c ≈ 9.2 (Varies with Li content)[3] | ~6.5 |

| High-Voltage Cycling | Cubic 1 | Cubic 2 | a ≈ 8.24[1] | a ≈ 8.17[1] | Minor |

| Spinel to Rock-Salt | Spinel | Rock-Salt | a ≈ 8.24 | - | - |

Experimental Protocols for Characterization

To investigate these dynamic phase transitions, a suite of advanced characterization techniques is employed. The following sections detail the methodologies for key experimental protocols.

In-situ/Operando X-ray Diffraction (XRD)

In-situ and operando XRD are powerful techniques for observing the crystal structure evolution of LMO during electrochemical cycling in real-time.[7][8]

Methodology:

-

Electrode Preparation: A slurry containing LMO active material (80 wt%), conductive carbon (10 wt%), and a PVdF binder (10 wt%) is cast onto an aluminum foil current collector.[9]

-

Cell Assembly: A custom-designed coin cell or pouch cell with an X-ray transparent window (e.g., beryllium or Kapton) is assembled in an argon-filled glovebox.[7] The cell consists of the LMO cathode, a lithium metal anode, a separator, and an appropriate electrolyte.

-

Data Acquisition: The cell is mounted on a diffractometer and connected to a potentiostat. XRD patterns are continuously collected at various states of charge and discharge.[10]

-

Data Analysis: The collected diffraction patterns are analyzed using Rietveld refinement to determine the lattice parameters, phase fractions, and crystallite size of the different phases present at each stage of cycling.[6][8]

Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging and diffraction information at the nanoscale, enabling direct observation of phase boundaries, defects, and the atomic arrangement within individual LMO particles.[11]

Methodology:

-

Sample Preparation:

-

Pristine Material: LMO powder is dispersed in a solvent and drop-casted onto a TEM grid.

-

Cycled Electrodes: Cycled electrodes are disassembled in a glovebox. Small sections of the electrode are prepared for cross-sectional analysis using Focused Ion Beam (FIB) milling or ion slicing to create electron-transparent lamellae.[12]

-

-

Imaging and Diffraction: High-resolution TEM (HRTEM) imaging is used to visualize the crystal lattice and identify different phases. Selected Area Electron Diffraction (SAED) patterns are collected to determine the crystal structure of specific regions.

-

Spectroscopy: Techniques like Electron Energy-Loss Spectroscopy (EELS) can be used to probe the oxidation state of manganese ions across different phases.[11]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to probe the electrochemical kinetics and transport properties of the LMO electrode-electrolyte interface. It can distinguish between different processes such as charge transfer, solid-state diffusion, and film resistance, which are affected by phase transitions.[13][14]

Methodology:

-

Cell Preparation: A standard coin cell is assembled with the LMO cathode and a lithium metal anode.

-

Measurement Setup: The cell is connected to a potentiostat with an EIS module.

-

Data Acquisition: The cell is held at a specific open-circuit voltage (OCV) corresponding to a particular state of charge. A small AC voltage perturbation (typically 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz).[15]

-

Data Analysis: The resulting Nyquist plots are fitted to an appropriate equivalent circuit model to extract quantitative parameters such as charge transfer resistance (Rct), solid-electrolyte interphase (SEI) resistance (Rsei), and the Warburg impedance related to lithium-ion diffusion.[15]

Visualizing the Dynamics

To better illustrate the complex relationships and processes involved in LMO phase transitions, the following diagrams are provided.

Caption: Phase transitions in LMO during cycling.

Caption: Experimental workflow for LMO analysis.

References

- 1. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 2. researchgate.net [researchgate.net]

- 3. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 4. Electrochemical Activation Inducing Rocksalt-to-Spinel Transformation for Prolonged Service Life of LiMn2O4 Cathodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Application of Operando X-ray Diffraction and Raman Spectroscopies in Elucidating the Behavior of Cathode in Lithium-Ion Batteries [frontiersin.org]

- 8. biologic.net [biologic.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. TEM sample preparation of microsized LiMn2O4 powder using an ion slicer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Electrochemical Impedance Spectroscopy on the Performance Degradation of LiFePO4/Graphite Lithium-Ion Battery Due to Charge-Discharge Cycling under Different C-Rates | MDPI [mdpi.com]

A Technical Guide to the Jahn-Teller Distortion Effect in Spinel Lithium Manganese Oxide

Audience: Researchers, scientists, and materials development professionals.

Executive Summary: Spinel Lithium Manganese Oxide (LiMn₂O₄) is a prominent cathode material for lithium-ion batteries, valued for its low cost, high thermal stability, and three-dimensional lithium-ion diffusion pathways.[1] However, its commercial application is significantly hampered by capacity fading, particularly during deep discharge or cycling at elevated temperatures.[2] This degradation is primarily attributed to a structural instability known as the Jahn-Teller distortion, which originates from the electronic configuration of the Mn³⁺ ion. This guide provides an in-depth analysis of the Jahn-Teller effect in LiMn₂O₄, detailing its electronic origins, its detrimental impact on electrochemical performance, and the standard experimental protocols used for its characterization.

The Core Mechanism of the Jahn-Teller Effect in Spinel LMO

The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy and lower the overall energy of the system.[3][4] In spinel LiMn₂O₄, this effect is specifically linked to the presence of high-spin trivalent manganese (Mn³⁺) ions within the crystal lattice.[2]

Electronic Origin

In the cubic spinel structure of LiMn₂O₄, manganese exists in a mixed-valence state of Mn³⁺ and Mn⁴⁺. The Mn⁴⁺ ion has a stable t₂g³ electronic configuration and resides within a regular MnO₆ octahedron. The Mn³⁺ ion, however, has a t₂g³e₉¹ configuration.[5][6] The single electron in the higher-energy e₉ orbitals, which are degenerate, creates an electronically unstable state, triggering the Jahn-Teller distortion.[7]

To achieve a lower energy state, the MnO₆ octahedron containing the Mn³⁺ ion distorts.[6] This typically involves an elongation of the two axial Mn-O bonds and a contraction of the four equatorial Mn-O bonds, lowering the symmetry from octahedral (Oₕ) to tetragonal (D₄ₕ).[3] This removes the degeneracy of the e₉ orbitals, stabilizing the system.[3]

Cooperative Distortion and Phase Transition

While the distortion of a single MnO₆ octahedron is a local effect, its consequences become severe when the concentration of Mn³⁺ increases, typically when LiMn₂O₄ is discharged below 3.5 V. At high Mn³⁺ concentrations, the local distortions align in a cooperative manner throughout the crystal lattice. This is known as the cooperative Jahn-Teller effect.[8] This long-range ordering of distortions induces a macroscopic structural phase transformation from the desirable cubic spinel structure (space group Fd-3m) to a tetragonal phase (space group I4₁/amd).[2][5] This transition is associated with a significant anisotropic volume change, with a c/a ratio increase of approximately 16%.[5][9]

Consequences for Electrochemical Performance

The cooperative Jahn-Teller distortion and the resulting cubic-to-tetragonal phase transition are the primary causes of the poor cycling stability of LiMn₂O₄ cathodes.[10][11]

-

Structural Strain and Particle Cracking: The large and anisotropic volume change during the phase transition induces significant strain within the electrode particles.[9] This repeated strain during charge-discharge cycles can lead to mechanical degradation, particle cracking, and loss of electrical contact between active material particles, ultimately causing capacity to fade.[12]

-

Mn²⁺ Dissolution: The structural instability exacerbates the dissolution of manganese into the electrolyte. This occurs via a disproportionation reaction where two Mn³⁺ ions convert into one Mn⁴⁺ ion and one soluble Mn²⁺ ion (2Mn³⁺ → Mn⁴⁺ + Mn²⁺).[2] The dissolved Mn²⁺ can migrate to the anode and deposit on its surface, disrupting the solid electrolyte interphase (SEI) and leading to further performance degradation.[2][13]

-

Impeded Li⁺ Diffusion: The tetragonal phase has poorer lithium-ion conductivity compared to the cubic phase. The structural transformation disrupts the three-dimensional pathways for Li⁺ diffusion, increasing cell polarization and reducing rate capability.[5][13]

Quantitative Impact on Performance

The detrimental effects of the Jahn-Teller distortion are clearly visible in the electrochemical data. The following table summarizes typical changes observed in LiMn₂O₄ cathodes.

| Parameter | Pristine LiMn₂O₄ (Cubic) | After Jahn-Teller Distortion (Tetragonal Phase) | Consequence |

| Crystal System | Cubic (Fd-3m) | Tetragonal (I4₁/amd) | Structural Instability |

| Lattice Parameter (c/a ratio) | 1 | ~1.16 | High internal strain[9] |

| Li⁺ Diffusion | Fast (3D pathways) | Slow / Hindered | Poor rate capability[5] |

| Capacity Retention | Poor, especially at 55°C | - | Rapid performance decay[2] |

| Mn Oxidation State | Avg. +3.5 | Increased Mn²⁺, Mn⁴⁺ | Mn dissolution[2][13] |

Experimental Characterization Techniques & Protocols

Several analytical techniques are essential for identifying and quantifying the Jahn-Teller effect in LiMn₂O₄. A typical workflow involves synthesizing the material, fabricating a test cell, and performing a series of structural and electrochemical analyses.

X-ray Diffraction (XRD)

XRD is the primary technique used to identify the crystal structure and detect the cubic-to-tetragonal phase transition. The emergence of new peaks or the splitting of existing peaks in the XRD pattern of a discharged electrode is a clear signature of the Jahn-Teller-induced phase change.[5][10]

Detailed Experimental Protocol:

-

Sample Preparation: An electrode is harvested from a coin cell after being discharged to a low potential (e.g., 3.0 V vs. Li/Li⁺). The electrode is rinsed with a solvent like dimethyl carbonate (DMC) inside an argon-filled glovebox to remove residual electrolyte and then dried.

-

Data Acquisition: The dried electrode material is sealed with a Kapton or beryllium window to prevent air exposure.

-

Instrument: A powder X-ray diffractometer is used.

-

Source: Copper Kα radiation (λ = 1.5406 Å) is standard.

-

Scan Parameters: The diffraction pattern is typically collected over a 2θ range of 10° to 80° with a step size of 0.02°.

-

Analysis: The resulting diffraction pattern is analyzed using Rietveld refinement to determine the lattice parameters (a, c) and the volume fractions of the cubic and tetragonal phases. A c/a ratio significantly greater than 1 confirms the tetragonal distortion.

Cyclic Voltammetry (CV)

CV provides information about the redox reactions occurring at different potentials. For LiMn₂O₄, the CV profile in the 3.5-4.5 V range typically shows two pairs of well-defined, reversible redox peaks corresponding to the two-step extraction/insertion of Li⁺ from the cubic spinel lattice.[14][15] The appearance of an additional redox couple around 3.0 V is associated with the Li⁺ insertion into the tetragonal Li₂Mn₂O₄ phase, which is a consequence of the Jahn-Teller effect.[16]

Detailed Experimental Protocol:

-

Cell Assembly: A standard 2032-type coin cell is assembled in an argon-filled glovebox.

-

Electrodes: The working electrode is the prepared LiMn₂O₄ cathode, the counter and reference electrode is lithium metal foil, and a polypropylene (B1209903) membrane serves as the separator.

-

Electrolyte: A common electrolyte is 1 M LiPF₆ dissolved in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 by volume).

-

Instrument: A potentiostat is used to perform the measurement.

-

Scan Parameters: The cell potential is scanned between a set voltage window (e.g., 2.5 V to 4.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s) for several cycles to observe the evolution of the redox peaks.[17]

-

Analysis: The positions and shapes of the anodic and cathodic peaks are analyzed. The separation between the oxidation and reduction peaks provides insight into the electrochemical kinetics and polarization.

Differential Capacity Analysis (dQ/dV)

Differential capacity (dQ/dV) analysis is a powerful technique for observing subtle phase transitions. The dQ/dV curve is derived from galvanostatic (constant current) charge-discharge data. Peaks on the dQ/dV plot correspond to the plateaus on the voltage profile, making phase transitions more apparent than in the standard charge-discharge curve. The two peaks around 4.0 V and 4.15 V correspond to the Li⁺ extraction from the cubic phase. The presence and evolution of peaks around 3.0 V upon cycling confirm the involvement of the Jahn-Teller distorted tetragonal phase.[18]

Detailed Experimental Protocol:

-

Data Acquisition: A LiMn₂O₄/Li coin cell is cycled galvanostatically at a low current rate (e.g., C/20 or C/10) between a defined voltage window (e.g., 2.5 V to 4.5 V). High-precision voltage vs. capacity data is recorded.

-

Calculation: The differential capacity (dQ/dV) is calculated by numerically differentiating the charge/discharge capacity (Q) with respect to voltage (V).

-

Plotting: The dQ/dV values are plotted against the cell voltage.

-

Analysis: The position, intensity, and separation of the dQ/dV peaks are analyzed. A decrease in peak intensity or an increase in peak separation upon cycling can indicate structural degradation and increased polarization, often linked to the Jahn-Teller effect.[18][19]

Conclusion

The Jahn-Teller distortion is a fundamental phenomenon in spinel LiMn₂O₄ that critically impacts its electrochemical stability and performance. Originating from the electronic configuration of the Mn³⁺ ion, it leads to a cooperative structural phase transition from a stable cubic phase to a strained tetragonal phase. This transition is the root cause of capacity fading, Mn dissolution, and poor rate capability. A thorough understanding of this effect, facilitated by characterization techniques such as XRD, CV, and dQ/dV analysis, is essential for designing effective mitigation strategies, such as cation doping and surface modifications, to unlock the full potential of this otherwise promising cathode material.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [openresearch.surrey.ac.uk]

- 9. tycorun.com [tycorun.com]

- 10. Suppression of Jahn-Teller distortion of spinel LiMn>2>O>4> cathode - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic and Ionic Conductivity of Lithium Manganese Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and ionic conductivity of lithium manganese oxide (LiMn₂O₄), a key cathode material in lithium-ion batteries. Understanding these fundamental transport properties is critical for optimizing battery performance, including power density, charging rates, and overall efficiency. This document details the underlying mechanisms of conductivity, presents available quantitative data, outlines experimental protocols for measurement, and illustrates key concepts through diagrams.

Core Concepts: Electronic and Ionic Conduction in LiMn₂O₄

This compound (LMO) is a mixed ionic-electronic conductor, meaning that both lithium ions (Li⁺) and electrons are mobile within its crystal structure. The overall performance of an LMO-based battery is co-dependent on the efficiency of both these charge transport phenomena.

Electronic Conductivity: The electronic conductivity in LMO arises from the hopping of small polarons.[1] In the spinel structure of LiMn₂O₄, manganese exists in a mixed-valence state of Mn³⁺ and Mn⁴⁺. An electron can "hop" from a Mn³⁺ site to an adjacent Mn⁴⁺ site, effectively creating a moving electronic charge carrier. This process is thermally activated and is influenced by the concentration and distribution of Mn³⁺ and Mn⁴⁺ ions within the lattice. The total conductivity of LMO is generally dominated by this electronic contribution.[1]

Ionic Conductivity: Ionic conductivity in LMO is attributed to the movement of lithium ions through the crystal lattice. This occurs primarily through a vacancy-mediated mechanism, where a Li⁺ ion moves into an adjacent vacant site.[1] The spinel structure of LMO features a three-dimensional network of channels that facilitates this Li⁺ diffusion. The rate of ionic conduction is influenced by factors such as the concentration of lithium vacancies, the presence of structural defects, and the lattice dimensions.

Quantitative Data on Conductivity

The electronic and ionic conductivity of LiMn₂O₄ are sensitive to a variety of factors, including temperature, stoichiometry (the precise ratio of elements), the presence of dopants, and the state of charge (the amount of lithium in the structure). The following tables summarize available quantitative data from the literature.

Table 1: Electronic Conductivity of Pristine and Doped this compound

| Material | Morphology | Temperature (K) | Electronic Conductivity (S/cm) | Reference |

| LiMn₂O₄ | Nanorods | 303 | 1.81 x 10⁻⁴ | [2] |

| LiMn₂O₄ | Polycrystalline | Room Temperature | (1.3 ± 1.0) x 10⁻³ | |

| Ni-doped LiMn₂O₄ | Polycrystalline | Room Temperature | (1.1 ± 0.8) x 10⁻⁴ |

Table 2: Influence of Ni-Doping on the Electronic Conductivity of LiMn₂O₄ Nanorods

| Ni-dopant concentration (x in LiNiₓMn₂₋ₓO₄) | Electronic Conductivity (S/cm) |

| 0.00 | ~1.8 x 10⁻⁴ |

| 0.04 | ~1.2 x 10⁻⁴ |

| 0.08 | ~0.8 x 10⁻⁴ |

| 0.12 | ~0.5 x 10⁻⁴ |

| 0.16 | ~0.3 x 10⁻⁴ |

| 0.20 | ~0.2 x 10⁻⁴ |

Table 3: Temperature Dependence of Electrical Conductivity for LiMn₂O₄

| Temperature (K) | Electrical Conductivity (S/cm) |

| 293 | ~1.5 x 10⁻⁵ |

| 303 | ~2.5 x 10⁻⁵ |

| 313 | ~4.0 x 10⁻⁵ |

| 323 | ~6.0 x 10⁻⁵ |

| 333 | ~9.0 x 10⁻⁵ |

Table 4: Conductivity of LiMn₂O₄ as a Function of Electrode Potential (State of Charge)

| Electrode Potential (V vs. Li/Li⁺) | Conductivity (S/cm) |

| 3.90 | ~2.5 x 10⁻⁵ |

| 4.00 | ~3.0 x 10⁻⁵ |

| 4.10 | ~4.0 x 10⁻⁵ |

| 4.20 | ~3.5 x 10⁻⁵ |

| 4.30 | ~2.0 x 10⁻⁵ |

Note: The data in Tables 2, 3, and 4 are estimated from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols for Conductivity Measurement

Accurately measuring the electronic and ionic conductivity of LMO requires specialized electrochemical techniques. The two most common methods are Electrochemical Impedance Spectroscopy (EIS) and DC polarization (specifically the Hebb-Wagner method).

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to probe the electrochemical properties of materials. By applying a small amplitude AC voltage or current over a wide range of frequencies, the impedance of the system can be measured. For LMO, EIS can be used to separate the contributions of electronic and ionic transport.

Methodology:

-

Cell Assembly: A symmetric cell is typically constructed with the LMO material as the electrode on both sides of a lithium-ion conducting electrolyte and separator. Alternatively, a three-electrode setup with a lithium metal reference and counter electrode can be used.

-

Electrode Preparation: The LMO powder is mixed with a conductive additive (e.g., carbon black) and a binder (e.g., PVDF) to form a slurry, which is then cast onto a current collector (e.g., aluminum foil) and dried.

-

EIS Measurement: The cell is placed in a temperature-controlled chamber. An electrochemical workstation (potentiostat/galvanostat with a frequency response analyzer) is used to apply a small sinusoidal voltage (e.g., 10 mV) over a frequency range (e.g., 1 MHz to 10 mHz).

-

Data Analysis: The resulting impedance data is plotted as a Nyquist plot (imaginary impedance vs. real impedance). The plot is then fitted to an equivalent circuit model. Different features of the Nyquist plot (e.g., semicircles, sloped lines) correspond to different processes within the cell, such as charge transfer resistance, double-layer capacitance, and diffusion (Warburg impedance). By analyzing the fitted parameters, the electronic and ionic conductivities can be deconvoluted.[3]

Hebb-Wagner Polarization Method

The Hebb-Wagner method is a DC polarization technique specifically designed to separate the electronic and ionic contributions to the total conductivity of a mixed conductor.

Methodology:

-

Cell Assembly: A specialized cell is assembled with the LMO sample sandwiched between an ion-blocking electrode (e.g., platinum) and a reversible, non-blocking electrode (e.g., lithium metal).

-

Polarization: A constant DC voltage is applied across the cell. The ion-blocking electrode prevents the flow of lithium ions, so the initial current is due to both ions and electrons.

-

Steady-State Measurement: Over time, the ionic current decays to zero as the ions accumulate at the blocking electrode. The final, steady-state current is purely electronic.

-

Conductivity Calculation: By measuring this steady-state electronic current as a function of the applied voltage, the electronic conductivity can be determined. The ionic conductivity can then be calculated by subtracting the electronic conductivity from the total conductivity (which can be measured by a separate AC impedance measurement).

Visualizing Key Concepts and Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow for conductivity measurements and the interplay of factors that determine the conductivity of LiMn₂O₄.

Caption: Experimental workflow for measuring the electronic and ionic conductivity of LiMn₂O₄.

Caption: Factors influencing the electronic and ionic conductivity of this compound.

Conclusion

The electronic and ionic conductivities are pivotal parameters governing the electrochemical performance of this compound as a cathode material. While electronic conductivity is primarily driven by small polaron hopping between Mn³⁺ and Mn⁴⁺ ions, ionic conductivity relies on the diffusion of Li⁺ ions through the spinel lattice. Both are intricately linked to the material's crystal structure, defect chemistry, and composition. The methodologies of Electrochemical Impedance Spectroscopy and the Hebb-Wagner polarization technique provide robust means to quantify these properties, offering valuable insights for the rational design and optimization of next-generation lithium-ion batteries. Further research focused on systematically mapping the conductivity of LMO under a wider range of temperatures, dopants, and states of charge will be crucial for advancing this promising cathode material.

References

synthesis of lithium manganese oxide via solid-state reaction

An In-depth Technical Guide to the Solid-State Synthesis of Lithium Manganese Oxide

This guide provides a comprehensive overview of the synthesis of this compound, primarily focusing on the spinel LiMn2O4, via solid-state reaction. It is intended for researchers and scientists in materials science and electrochemistry. The document details the underlying chemistry, experimental procedures, and characterization of the resulting materials.

Introduction to this compound

Lithium manganese oxides, particularly the spinel-structured LiMn2O4, are significant cathode materials for lithium-ion batteries. Their appeal lies in the low cost and abundance of manganese, as well as their environmental benignity[1]. The solid-state reaction method is a conventional and widely used technique for producing these materials on a large scale. This method involves the high-temperature reaction of solid precursors to form the desired product.

The Solid-State Reaction: Mechanism and Key Parameters

The solid-state synthesis of LiMn2O4 typically involves the reaction of a lithium salt (e.g., lithium carbonate (Li2CO3) or lithium hydroxide (B78521) (LiOH)) with a manganese oxide (e.g., manganese dioxide (MnO2) or trimanganese tetroxide (Mn3O4)) at elevated temperatures[2][3]. The overall reaction stoichiometry is crucial for obtaining the pure spinel phase.

The reaction mechanism involves the thermal decomposition of the precursors and the subsequent diffusion of lithium and manganese ions to form the spinel lattice. The choice of precursors, stoichiometry, mixing method, calcination temperature, and duration are critical parameters that influence the phase purity, crystallinity, particle size, and ultimately, the electrochemical performance of the final product[4].

Experimental Protocols

Below are detailed experimental protocols for the synthesis of LiMn2O4 using different common precursors.

Synthesis from Lithium Carbonate and Manganese Dioxide

This is one of the most common routes for synthesizing LiMn2O4.

Experimental Workflow:

Caption: Workflow for LiMn2O4 synthesis from Li2CO3 and MnO2.

Methodology:

-

Precursor Stoichiometry: Lithium carbonate (Li2CO3) and manganese dioxide (MnO2) are mixed in a stoichiometric Li:Mn molar ratio of 1:2.

-

Mixing and Grinding: The powders are intimately mixed to ensure homogeneity. This is often achieved by ball milling for several hours. An organic solvent like ethanol (B145695) can be used as a milling medium to improve mixing[5].

-

Calcination: The mixture is then subjected to a two-step calcination process in air.

-

The first calcination is typically performed at a lower temperature, around 650-750°C, for 12-24 hours. This step initiates the decomposition of the lithium carbonate and the initial reaction with manganese dioxide.

-

After cooling and intermediate grinding to improve homogeneity, a second calcination is carried out at a higher temperature, typically between 750°C and 850°C, for another 12-24 hours to ensure the formation of a well-crystallized single-phase spinel LiMn2O4[1].

-

-

Cooling: The product is then slowly cooled to room temperature.

Synthesis from Lithium Hydroxide and Manganese Oxide

Using lithium hydroxide can sometimes allow for lower reaction temperatures.

Experimental Workflow:

Caption: Workflow for LiMn2O4 synthesis from LiOH·H2O and Mn3O4.

Methodology:

-

Precursor Selection: Lithium hydroxide monohydrate (LiOH·H2O) is used as the lithium source, and manganese oxide (Mn3O4) extracted from manganese ore can be used as the manganese source[2][6].

-

Mixing: The precursors are combined in a stoichiometric ratio.

-

Calcination: The mixture is heated in a furnace. The temperature is typically raised to between 400°C and 600°C and held for a specific duration to allow the reaction to complete[6]. This method can sometimes produce nanoparticles of LiMn2O4[2][6].

Data Presentation

The properties of the synthesized this compound are highly dependent on the synthesis conditions. The following tables summarize some key quantitative data from various studies.

Table 1: Synthesis Parameters and Resulting Particle/Crystallite Size

| Lithium Source | Manganese Source | Li/Mn Molar Ratio | Calcination Temperature (°C) | Calcination Time (h) | Average Crystallite/Particle Size (nm) | Reference |

| LiOH·H2O | Mn3O4 | - | 400-600 | - | 15.88 | [2][6] |

| Li2CO3 | MnO2 | 1:2 | 500 | 5 | - | [3] |

| Li Salt | Mn Salt | - | 700 | - | 80-200 | [5] |

| Li2CO3 | Mn3O4 | 0.33 | >700 | - | - | [7] |

Table 2: Electrochemical Performance of Synthesized LiMn2O4

| Synthesis Method | First Discharge Capacity (mAh/g) | Current Density | Cycle Life | Capacity Retention | Reference |

| High-temperature solid-state | 121.9 | 0.2 C | 100 cycles | 93.6% | [4] |

| High-temperature solid-state | 138.4 | 0.1 A/g | 60 cycles | ~82% (at 114 mAh/g) | [5] |

| Rheology-assisted solid-phase | 117.4 | 2 C | 300 cycles | 79.50% | [8] |

Characterization Techniques

To evaluate the properties of the synthesized this compound, several characterization techniques are employed:

-

X-ray Diffraction (XRD): Used to identify the crystal structure and phase purity of the material. The formation of a single-phase spinel LiMn2O4 is confirmed by comparing the diffraction pattern with standard data[2][6]. The average crystallite size can also be estimated from the XRD peak broadening using the Scherrer equation[6].

-

Scanning Electron Microscopy (SEM): Provides information on the morphology, particle size, and size distribution of the synthesized powder[5].

-

Electrochemical Testing: To assess the performance of the material as a battery cathode, it is assembled into a coin cell with a lithium metal anode. Charge-discharge tests are conducted to measure the specific capacity, cycling stability, and rate capability[4][5].

Logical Relationships in Solid-State Synthesis

The solid-state synthesis of LiMn2O4 involves a series of interconnected steps and transformations. The following diagram illustrates these logical relationships.

Caption: Logical flow of the solid-state synthesis of LiMn2O4.

Conclusion

The solid-state reaction method is a robust and scalable approach for the synthesis of this compound. By carefully controlling the synthesis parameters, such as precursor selection, stoichiometry, and thermal treatment, it is possible to produce high-purity, crystalline LiMn2O4 with desirable electrochemical properties for application in lithium-ion batteries. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working in this field.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. v3.pjsir.org [v3.pjsir.org]

- 3. Synthesis and Characterization of this compound with Different Ratio of Mole on Lithium Recovery Process from Ge-othermal Fluid of Lumpur Sidoarjo [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. journalirjpac.com [journalirjpac.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Large-scale synthesis of LiMn2O4 cathode materials via a rheology-assisted solid-phase method using citric acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

sol-gel synthesis of nanocrystalline lithium manganese oxide

An In-depth Technical Guide to the Sol-Gel Synthesis of Nanocrystalline Lithium Manganese Oxide

Introduction

Spinel this compound (LiMn₂O₄) is a highly regarded cathode material for lithium-ion batteries, primarily due to its low cost, environmental friendliness, high thermal stability, and excellent voltage profile.[1][2] The synthesis method employed to produce LiMn₂O₄ significantly impacts its structural, morphological, and ultimately, its electrochemical properties. Among various synthesis techniques, the sol-gel method has emerged as a superior approach for producing nanocrystalline LiMn₂O₄ with enhanced performance characteristics.[3][4]

Advantages of the sol-gel method include the ability to achieve a high degree of chemical homogeneity at a molecular level, which allows for lower calcination temperatures and shorter processing times.[4][5] This process facilitates the formation of submicron-sized particles with a narrow size distribution, leading to improved electrochemical properties such as higher specific capacity and better cycling stability.[4][6] This guide provides a comprehensive overview of the sol-gel synthesis of nanocrystalline LiMn₂O₄, focusing on detailed experimental protocols, key influencing factors, and performance data.

Core Principles of the Sol-Gel Process

The sol-gel synthesis is a versatile wet-chemical technique that involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The process can be broadly divided into the following key stages:

-

Precursor Solution Preparation & Chelation: Metal precursors (salts of lithium and manganese) are dissolved in a solvent, typically water or an alcohol.[2][7] A chelating agent, such as citric acid, is introduced to form stable, soluble metal complexes (chelates).[3] This step is crucial for ensuring a uniform distribution of cations throughout the solution, which prevents the precipitation of individual metal hydroxides or oxides.[3]

-

Gelation: The solution is heated to evaporate the solvent, increasing the concentration of the metal-chelate complexes.[4] This leads to the formation of a highly viscous, transparent gel. In some variations, a polymerizing agent like ethylene (B1197577) glycol may be added to facilitate a polyesterification reaction, creating a cross-linked polymer-like gel structure that further ensures homogeneity.[3][8]

-

Drying: The wet gel is dried in an oven at a relatively low temperature (e.g., 70-120°C) to remove residual solvent and other volatile components.[4][7] This results in a dried, brittle precursor powder.

-

Calcination: The dried gel precursor is subjected to a high-temperature heat treatment in an air atmosphere. During this final stage, the organic components are decomposed and burned off, and the desired crystalline spinel LiMn₂O₄ phase is formed.[1][7] The calcination temperature and duration are critical parameters that determine the crystallinity, particle size, and purity of the final product.[9]

Detailed Experimental Protocols

The citric acid-assisted sol-gel method is one of the most common and effective routes for synthesizing high-quality nanocrystalline LiMn₂O₄.[3][10]

Protocol 1: Citric Acid Chelation Method

This protocol is adapted from methodologies described in several research articles.[1][2][7]

Materials:

-

Lithium Precursor: Lithium chloride (LiCl)[7], lithium acetate (B1210297), or lithium carbonate.[1][2]

-

Manganese Precursor: Manganese acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O) or manganese chloride tetrahydrate (MnCl₂·4H₂O).[1][7]

-

Chelating Agent: Citric acid (C₆H₈O₇).[7]

-

Solvent: Deionized (DI) water.[2]

-

pH Adjuster (Optional): Ammonium hydroxide (B78521) (NH₄OH).[7]

Procedure:

-

Precursor Dissolution: Stoichiometric amounts of the lithium and manganese precursors are dissolved in DI water in a glass beaker with vigorous stirring.

-

Chelation: A saturated aqueous solution of citric acid is prepared. The molar ratio of citric acid to the total metal ions (Li + Mn) is typically set between 1:1 and 1.5:1 to ensure complete chelation.[2] The metal salt solution is then slowly added to the citric acid solution under continuous stirring.

-

Sol Formation: The mixture is stirred thoroughly at room temperature until a clear, homogeneous solution (the "sol") is obtained.[7]

-

Gelation: The beaker is placed on a hot plate and heated to approximately 60-80°C with constant stirring. As the water evaporates, the solution gradually thickens and transforms into a transparent, viscous gel.[4]

-

Drying: The wet gel is transferred to an oven and dried at 70-120°C for several hours (typically 4-12 hours) to obtain a dried precursor powder.[4][7]

-

Calcination: The dried powder is ground and then calcined in a furnace in an air atmosphere. A common two-step calcination process involves an initial heating at a lower temperature (e.g., 400°C for 5 hours) to decompose the organic precursors, followed by a final, higher-temperature treatment (e.g., 600-800°C for 4-10 hours) to form the crystalline spinel phase.[1][4] The final powder is then allowed to cool slowly to room temperature.

Data Presentation: Synthesis Parameters and Material Properties

The following tables summarize quantitative data from various studies on the sol-gel synthesis of LiMn₂O₄, providing a comparative overview of process parameters and resulting material characteristics.

Table 1: Summary of Sol-Gel Synthesis Parameters for Nanocrystalline LiMn₂O₄

| Precursors | Chelating Agent | Molar Ratio (Chelate:Metal) | Drying Conditions | Calcination Conditions | Reference |

|---|---|---|---|---|---|

| LiCl, MnCl₂·4H₂O | Citric Acid | Not Specified | 70°C for 4 hours | 800°C for 4 hours | [7] |

| Metal Acetates | Citric Acid | Not Specified | Not Specified | 600-800°C for 6-10 hours | [1][11] |

| LiOH, Mn(NO₃)₂, C₆H₈O₇·H₂O | Citric Acid | Not Specified | Not Specified | Not Specified | [12] |

| Li₂CO₃, Mn(CH₃COO)₂·4H₂O | Citric Acid | 1.5:1 | Not Specified | 650-850°C | [2] |

| Metal Nitrates | Polyvinyl Alcohol (PVA) | 2:1 (monomer:metal) | Not Specified | 400°C |[13] |

Table 2: Physical and Structural Properties of Sol-Gel Synthesized LiMn₂O₄

| Calcination Temp. (°C) | Crystallite Size (nm) | Particle Size (nm) | Lattice Constant (a) (Å) | Surface Area (m²/g) | Reference |

|---|---|---|---|---|---|

| 800 | 31.98 | Tens to hundreds | Not Specified | Not Specified | [7][14] |

| 550 | ~25 | 20-30 | Not Specified | Not Specified | |

| 650 | 47 | 50-120 | Not Specified | Not Specified | [9] |

| 700 | Not Specified | Not Specified | 8.16 - 8.25 | Not Specified | [5] |

| 200 | Not Specified | Not Specified | 8.136 | 160 |[11] |

Table 3: Electrochemical Performance of Sol-Gel Synthesized LiMn₂O₄

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Initial Charge Capacity | 116.5 mAh/g | 2.5 - 4.8 V | [7][14] |

| Initial Discharge Capacity | 114.3 mAh/g | 2.5 - 4.8 V | [7][14] |

| Initial Discharge Capacity | 143.7 mAh/g | Not Specified | [3] |

| Initial Discharge Capacity | 140.8 mAh/g | 0.5 C | [15] |

| Initial Discharge Capacity | 136.9 mAh/g | 0.2 C | [9] |

| Coulombic Efficiency | 98.1% | 1st Cycle | [7][14] |

| Capacity Retention | 75.8% | After 100 cycles | [7][14] |

| Capacity Retention | 91.1% | After 100 cycles (Si-doped) | [15] |

| Charge Transfer Resistance (Rct) | 118.7 Ω | Not Specified |[7][14] |

Visualization of Synthesis Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and underlying chemical interactions.

Caption: General workflow for sol-gel synthesis of LiMn₂O₄.

Caption: Citric acid chelation of Li⁺ and Mn²⁺ ions.

Key Factors Influencing Synthesis and Properties

Effect of Chelating Agent

The choice and concentration of the chelating agent are critical. Citric acid is widely used because its carboxyl and hydroxyl groups effectively form stable chelate complexes with metal cations, ensuring a homogeneous mixture at the molecular level.[3][5] Other agents like ethylenediaminetetraacetic acid (EDTA), adipic acid, and even polymers like polyvinyl alcohol (PVA) have also been successfully employed.[3][11][13] The use of an appropriate chelating agent can lead to smaller, more uniform particles and improved electrochemical performance.[3] For instance, EDTA has been shown to enable synthesis at lower temperatures compared to citric acid.[10]

Effect of Calcination Temperature

Calcination temperature directly influences the crystallinity, particle size, and phase purity of the final LiMn₂O₄ product.[1]

-

Low Temperatures (e.g., < 600°C): May result in incomplete decomposition of organic precursors and the formation of impurity phases like Mn₂O₃, along with poor crystallinity.[1][13]

-

Optimal Temperatures (e.g., 650-800°C): Generally yield a pure, well-crystallized spinel phase with nano-sized particles.[9] The optimal temperature often represents a trade-off; higher temperatures increase crystallinity but can also lead to particle growth and agglomeration, which may negatively impact rate capability.[9][16]

-

High Temperatures (e.g., > 850°C): Tend to produce larger, submicron-sized particles, which can lead to poorer electrochemical performance due to longer lithium-ion diffusion pathways.[9]

Effect of Doping

The sol-gel method is particularly amenable to the incorporation of dopants into the LiMn₂O₄ structure to enhance its properties. Doping with various cations (e.g., Al³⁺, Co²⁺, Si⁴⁺) or anions (e.g., S²⁻, F⁻) can improve structural stability, increase electronic conductivity, and suppress the Jahn-Teller distortion that contributes to capacity fading.[6][15][17] For example, silicon-doped LiMn₂O₄ synthesized via a sol-gel process exhibited a high initial capacity of 140.8 mAh g⁻¹ and excellent capacity retention of 91.1% after 100 cycles.[15]

Conclusion

The sol-gel method stands out as a highly effective and versatile technique for the synthesis of nanocrystalline this compound. It offers precise control over stoichiometry, particle size, and morphology, which are critical for optimizing electrochemical performance.[2] By carefully selecting precursors and chelating agents and by optimizing process parameters, particularly the calcination temperature, it is possible to produce high-purity, nano-sized LiMn₂O₄ cathodes.[7][9] The resulting materials exhibit high specific capacity, excellent coulombic efficiency, and improved cycling stability, making the sol-gel route a promising pathway for the development of advanced cathode materials for next-generation lithium-ion batteries.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Unraveling the Mechanism and Practical Implications of the Sol-Gel Synthesis of Spinel LiMn2O4 as a Cathode Material for Li-Ion Batteries: Critical Effects of Cation Distribution at the Matrix Level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of LiMn2O4 as a Cathode Material for Lithium-Ion Batteries [jns.kashanu.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. researchgate.net [researchgate.net]

- 14. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 15. Sol-Gel Synthesis of Silicon-Doped this compound with Enhanced Reversible Capacity and Cycling Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [논문]Effect of calcination temperature on the electrochemical performance of nanocrystalline LiMn2O4 prepared by a modified resorcinol–formaldehyde route [scienceon.kisti.re.kr]

- 17. mdpi.com [mdpi.com]

Hydrothermal Synthesis of Layered LiMnO₂ for High-Performance Battery Cathodes: A Technical Guide

An in-depth exploration of the hydrothermal synthesis of layered lithium manganese dioxide (LiMnO₂), a promising cathode material for next-generation lithium-ion batteries. This guide provides researchers, scientists, and materials development professionals with a comprehensive overview of synthesis methodologies, key performance data, and detailed experimental protocols.

Layered lithium manganese dioxide (LiMnO₂) has garnered significant attention as a potential cathode material for lithium-ion batteries due to its high theoretical specific capacity of 285 mAh/g, which is substantially greater than that of commercially used materials like LiMn₂O₄ (148 mAh/g).[1][2][3] Additional advantages include the low cost and abundance of manganese. However, the practical application of layered LiMnO₂ has been hindered by challenges such as phase transitions to a spinel-like structure during cycling and manganese dissolution into the electrolyte, which lead to poor cycling stability.[1][3]

Hydrothermal synthesis has emerged as a promising method to produce high-purity, nanocrystalline orthorhombic LiMnO₂ (o-LiMnO₂) with controlled morphology, which can mitigate some of these issues.[1][2] This technique offers several advantages over traditional solid-state reactions, including lower synthesis temperatures, better control over particle size and morphology, and the ability to produce homogenous materials.[2] This guide delves into the critical aspects of the hydrothermal synthesis of layered LiMnO₂, providing a technical resource for the research and development community.

Key Synthesis Parameters and Their Impact on Performance

The electrochemical performance of hydrothermally synthesized LiMnO₂ is intricately linked to the synthesis conditions. Parameters such as temperature, reaction time, and the molar ratio of precursors significantly influence the crystallinity, particle size, and morphology of the final product, which in turn dictate its capacity, cyclability, and rate capability.

| Precursors | Synthesis Temperature (°C) | Reaction Time (h) | Morphology | Initial Discharge Capacity (mAh/g) | Cycling Performance | Reference |

| KMnO₄, MnCl₂ | 180 | 24 | Nanoparticles (50-100 nm) | 76 (increases to 124.1 after 100 cycles) | - | [1] |

| Mn₂O₃, LiOH | 180 | 24 | - | 200 (fades to 165 after 30 cycles) | - | [1] |

| Mn₃O₄ | 160-180 | - | Nanoparticles (~35 nm) | ~225 (increases to 232 after several cycles) | >182 after 30 cycles | [1] |

| Electrolytic MnO₂, C₄H₆MnO₄·4H₂O | - | - | - | 252.6 at 0.05C | Excellent cycling stability | [1] |

| γ-MnOOH, LiOH·H₂O | 200 | 8 | Nanorods | 200 | >180 after 30 cycles | [2] |

| Mn(CH₃COO)₂, LiOH | 220 | - | Nanosized | 265 at C/10 | 93% capacity retention after 80 cycles at C/2 | [4] |

| Doped with Yttrium (Y) | - | - | - | - | 226.3 after 60 cycles at 50 mA/g | [5][6] |

Detailed Experimental Protocols

This section provides a generalized yet detailed protocol for the hydrothermal synthesis of layered LiMnO₂, drawing from common practices reported in the literature.

One-Step Hydrothermal Synthesis of Orthorhombic LiMnO₂ Nanoparticles

This protocol is adapted from methodologies aimed at producing nanocrystalline o-LiMnO₂ directly from manganese and lithium precursors.

Materials:

-

Manganese source (e.g., Mn₂O₃, Mn₃O₄, KMnO₄ and MnCl₂)

-

Lithium source (e.g., LiOH·H₂O)

-

Deionized water

Procedure:

-

Precursor Preparation: Dissolve the stoichiometric amounts of the manganese and lithium sources in deionized water in a beaker with vigorous stirring to form a homogeneous solution or suspension. The Li/Mn molar ratio is a critical parameter to control.

-

Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 160°C and 220°C for a duration of 8 to 48 hours.[1][4][7]

-

Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Product Recovery: Collect the resulting precipitate by filtration. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in a vacuum oven at approximately 60-80°C for several hours.

Two-Step Hydrothermal Synthesis of Orthorhombic LiMnO₂ Nanorods

This method involves the initial synthesis of a manganese oxide precursor with a specific morphology, which then serves as a template for the formation of LiMnO₂ nanorods.[2]

Step 1: Synthesis of γ-MnOOH Nanorod Precursor

-

Follow a standard hydrothermal procedure for the synthesis of γ-MnOOH nanorods, a common method involves the reaction of KMnO₄ and MnSO₄.

Step 2: Conversion to o-LiMnO₂ Nanorods

-

Precursor Suspension: Disperse the as-prepared γ-MnOOH nanorods in a solution of LiOH·H₂O in deionized water.

-

Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless-steel autoclave and heat at approximately 200°C for about 8 hours.[2]

-

Product Recovery and-Drying: Follow the same cooling, washing, and drying procedures as described in the one-step synthesis.

Electrode Preparation and Electrochemical Characterization

Materials:

-

As-synthesized LiMnO₂ powder (active material)

-

Conductive agent (e.g., acetylene (B1199291) black, carbon nanotubes)

-

Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)

-

Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

-

Aluminum foil (current collector)

-

Lithium metal foil (counter and reference electrode)

-

Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))

-

Celgard separator

Procedure:

-

Slurry Preparation: Mix the LiMnO₂ active material, conductive agent, and binder in a typical weight ratio of 80:10:10 in NMP to form a homogeneous slurry.

-

Coating: Coat the slurry onto the aluminum foil using a doctor blade and dry it in a vacuum oven at around 120°C for several hours to remove the solvent.

-

Cell Assembly: Assemble CR2032 coin-type cells in an argon-filled glovebox. Use the prepared cathode, lithium metal as the anode, a Celgard separator, and the electrolyte.

-

Electrochemical Testing: Perform galvanostatic charge-discharge cycling, cyclic voltammetry (CV), and electrochemical impedance spectroscopy (EIS) using a battery testing system to evaluate the electrochemical performance.

Visualization of Experimental and Logical Workflows

To further elucidate the process, the following diagrams illustrate the key workflows and relationships in the hydrothermal synthesis of LiMnO₂.

Caption: Experimental workflow for the one-step hydrothermal synthesis of LiMnO₂.

Caption: Influence of synthesis parameters on LiMnO₂ properties and performance.

Conclusion